Specific Scientific Field: Plant Biochemistry
Summary of the Application: This compound plays a crucial role in plant chemical defense . It’s involved in the controlled hydroxylation of diterpenoids, which allows plants to chemically defend themselves without causing autotoxicity .
Methods of Application or Experimental Procedures: The research involved silencing two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . This caused severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives .
Results or Outcomes: The study found that the defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products . By regulating metabolic modifications, tobacco plants avoid autotoxicity and gain herbivore defense .
Specific Scientific Field: Glycochemistry
Summary of the Application: Phenyl 1-thio-glycosides, including Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside, have been used extensively for the synthesis of complex oligosaccharides . They have also been used recently as specific inhibitors of human galectins .
Results or Outcomes: The use of Phenyl 1-thio-glycosides in the synthesis of complex oligosaccharides has been successful . Moreover, aryl 1-thio-beta-D-galactopyranosides have been effective as specific inhibitors of human galectins .
Specific Scientific Field: Organic Chemistry
Summary of the Application: This compound has been used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
Results or Outcomes: The use of this compound in the synthesis of quinoline-based glycoconjugates has been successful .
Specific Scientific Field: Microbiology
Summary of the Application: Phenyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside is a remarkable compound with antimicrobial properties, used for studying bacterial and fungal pathogens .
Results or Outcomes: The compound has shown promising results in antimicrobial studies, particularly against bacterial and fungal pathogens .
The compound (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule characterized by its specific stereochemistry and functional groups. It contains a tetrahydropyran ring, which is a six-membered cyclic ether with five carbon atoms and one oxygen atom. The presence of multiple acetoxy groups and a phenylthio substituent contributes to its unique chemical properties and potential biological activities.
These reactions are facilitated by specific enzymes in biological systems, as outlined in biochemical pathways that involve similar organic compounds
Several synthetic routes can be employed to produce this compound, typically involving multi-step organic synthesis techniques. Common methods include:
The synthesis often requires careful control of reaction conditions to maintain the integrity of stereocenters .
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically involve:
Such studies help elucidate the mechanisms behind its biological activities and potential therapeutic uses .
Several compounds share structural similarities with (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate. These include:
Compound Type | Notable Features | Biological Activity |
---|---|---|
Tetrahydropyran Derivatives | Cyclic structure; diverse functionalization | Antimicrobial, anticancer |
Phenolic Compounds | Hydroxyl groups; antioxidant properties | Antioxidant |
Acetoxy-containing Compounds | Reactive acetoxy groups; versatile in
XLogP3 2.9
Dates
Modify: 2023-08-15
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